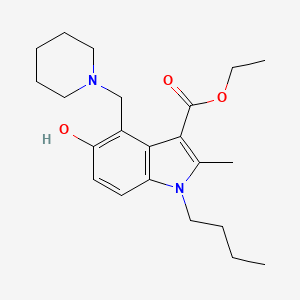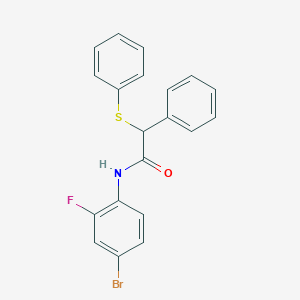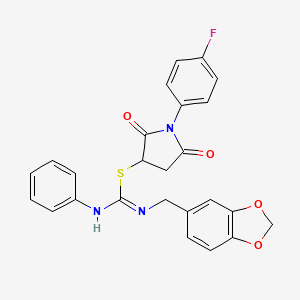
ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1993 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been found to have various biochemical and physiological effects.
Mécanisme D'action
Ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate acts as a potent agonist of the CB1 and CB2 receptors, which are primarily located in the brain and immune system respectively. It binds to these receptors and activates them, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate has been found to have various biochemical and physiological effects, including analgesia, anti-inflammatory effects, appetite stimulation, and sedation. It has also been found to have neuroprotective effects and may have potential therapeutic applications for various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, its use is limited by its potential for abuse and its legal status in many countries.
Orientations Futures
There are several potential future directions for research on ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate, including its potential therapeutic applications for neurological disorders, its effects on the immune system, and its potential for abuse and addiction. Further research is needed to fully understand the biochemical and physiological effects of ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate involves the reaction of 2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylic acid with ethyl butyrate in the presence of a catalyst such as triethylamine. The resulting product is then hydrolyzed to obtain ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 1-butyl-5-hydroxy-2-methyl-4-(1-piperidinylmethyl)-1H-indole-3-carboxylate has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to have a high affinity for the CB1 and CB2 receptors and has been used to investigate the role of these receptors in various physiological processes.
Propriétés
IUPAC Name |
ethyl 1-butyl-5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-4-6-14-24-16(3)20(22(26)27-5-2)21-17(19(25)11-10-18(21)24)15-23-12-8-7-9-13-23/h10-11,25H,4-9,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXJRRBEWXZTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2CN3CCCCC3)O)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-butyl-5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-(4-chloro-3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5204139.png)
![4-bromo-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5204144.png)

methyl]amine](/img/structure/B5204163.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5204167.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5204170.png)


![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5204200.png)
![2-methoxy-5-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5204207.png)

![6-(dimethylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5204212.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5204219.png)
